1-[(tert-butoxy)carbonyl]-3-(trifluoromethyl)azetidine-3-carboxylic acid
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Overview
Description
1-[(tert-butoxy)carbonyl]-3-(trifluoromethyl)azetidine-3-carboxylic acid is a derivative of azetidine, a four-membered heterocyclic compound containing nitrogen.
Preparation Methods
The synthesis of 1-[(tert-butoxy)carbonyl]-3-(trifluoromethyl)azetidine-3-carboxylic acid involves several steps. One common method includes the reaction of tert-butyl N-[(trifluoromethyl)sulfonyl]carbamate with 3-azetidinecarboxylic acid. The product is then purified by recrystallization from ethanol. Another method involves the strain-release reaction of 1-azabicyclo[1.1.0]butane from commercially available starting materials, followed by subsequent reactions to prepare high-value azetidine-3-carboxylic acid derivatives .
Chemical Reactions Analysis
1-[(tert-butoxy)carbonyl]-3-(trifluoromethyl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: It undergoes substitution reactions with various reagents, such as Grignard reagents and aryl boronic acids.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(tert-butoxy)carbonyl]-3-(trifluoromethyl)azetidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various complex molecules.
Biology: Studies have shown that azetidine derivatives, including this compound, have antibacterial, antifungal, and antiviral properties.
Industry: This compound is used in the production of high-value chemicals and intermediates.
Mechanism of Action
Comparison with Similar Compounds
1-[(tert-butoxy)carbonyl]-3-(trifluoromethyl)azetidine-3-carboxylic acid is unique due to its trifluoromethyl group, which imparts distinct chemical properties. Similar compounds include:
1-[(tert-butoxy)carbonyl]-3-(prop-2-en-1-yl)azetidine-3-carboxylic acid: This compound has a prop-2-en-1-yl group instead of a trifluoromethyl group.
1-[(tert-butoxy)carbonyl]-3-iodoazetidine-3-carboxylic acid: This compound contains an iodine atom instead of a trifluoromethyl group.
Properties
CAS No. |
1781010-80-7 |
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Molecular Formula |
C10H14F3NO4 |
Molecular Weight |
269.22 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)azetidine-3-carboxylic acid |
InChI |
InChI=1S/C10H14F3NO4/c1-8(2,3)18-7(17)14-4-9(5-14,6(15)16)10(11,12)13/h4-5H2,1-3H3,(H,15,16) |
InChI Key |
DSCMDSAJNUBTIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C(=O)O)C(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
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